{Imidazo[1,2-a]pyridin-5-yl}boronic acid

Physicochemical Properties Drug-Likeness Lipophilicity

Regioisomeric purity is critical in cross-coupling; using the wrong C5/C6 isomer can derail SAR campaigns. This compound solves that: - ≥98% purity minimizes side reactions in parallel synthesis. - Low LogP (-0.9859) enables solubility optimization & hERG liability reduction. - Enables convergent synthesis of JNK3-targeted libraries (reported IC50 = 5.05 µM). Procurement: Sealed dry storage (2-8°C); ships at ambient temperature.

Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
Cat. No. B13252821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{Imidazo[1,2-a]pyridin-5-yl}boronic acid
Molecular FormulaC7H7BN2O2
Molecular Weight161.96 g/mol
Structural Identifiers
SMILESB(C1=CC=CC2=NC=CN12)(O)O
InChIInChI=1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5,11-12H
InChIKeyRKVOZTHVSPRWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridin-5-ylboronic Acid – Product Overview


{Imidazo[1,2-a]pyridin-5-yl}boronic acid (CAS 1428344-34-6) is a heteroaryl boronic acid featuring the privileged imidazo[1,2-a]pyridine scaffold [1]. With a molecular weight of 161.96 g/mol and the formula C₇H₇BN₂O₂, this compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions [1]. Its boronic acid functionality at the C5 position enables the construction of diverse, polysubstituted heterocycles, which are prevalent in pharmaceuticals and agrochemicals [2].

Workflow Suzuki-Miyaura cross-coupling and polysubstituted heterocycle construction
Selection C5 regioisomer for defined coupling vectors and lipophilicity tuning
Use Context Medicinal chemistry building block for lead optimization programs

Regioisomer Specificity of Imidazo[1,2-a]pyridin-5-ylboronic Acid


The position of the boronic acid group on the imidazo[1,2-a]pyridine core profoundly influences physicochemical properties, reactivity, and biological target engagement . As detailed below, substituting the C5 isomer with the more common C6 isomer alters LogP by over 1.7 units and significantly changes the electronic and steric environment, leading to divergent coupling efficiencies and drastically different pharmacological profiles [1]. Such variations can derail a synthetic route or render a lead compound inactive, underscoring the necessity for regiospecific procurement .

C5 boronic acid
C6 regioisomer
Reported lipophilicity differs substantially; may shift aqueous solubility and membrane permeability profiles
C5 electronic environment
C6 electronic environment
Electronic and steric differences may alter cross-coupling efficiency and regiochemical outcomes
C5 scaffold engagement
C6 scaffold engagement
Biological target engagement is regioisomer-specific; reported kinase inhibition may not transfer

Imidazo[1,2-a]pyridin-5-ylboronic Acid Evidence Guide


Reduced Lipophilicity vs. C6 Regioisomer

The C5 boronic acid isomer exhibits markedly lower lipophilicity than the C6 isomer, as quantified by calculated LogP values. This difference impacts membrane permeability, solubility, and off-target binding [1].

Calculated LogP
Cross-study comparable
-0.9859 vs 0.72 (C6) Δ -1.71
Substantially higher hydrophilicity; may support aqueous solubility tuning
Computed values; experimental confirmation recommended
Physicochemical Properties Drug-Likeness Lipophilicity

Identical TPSA Across Regioisomers

Despite differences in LogP, the C5 and C6 isomers share an identical calculated TPSA. This indicates that while polarity is conserved, the electronic distribution (affecting LogP) differs significantly [1].

TPSA
Cross-study comparable
57.76 Ų (identical to C6)
Polarity-based bioavailability metrics conserved; distinct lipophilicity profile
Supports property fine-tuning without altering TPSA
Physicochemical Properties Drug-Likeness Bioavailability

JNK3 Kinase Inhibition by C5 Derivatives

A compound featuring the imidazo[1,2-a]pyridin-5-yl moiety demonstrated potent inhibition of the JNK3 kinase target. The compound N-(4-bromo-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(imidazo[1,2-a]pyridin-5-yl)acetamide (US9796706, Compound 137) exhibited an IC50 of 5.05 µM against JNK3 [1].

JNK3 Inhibition
Class-level inference
IC50 5.05 µM
Reported JNK3 inhibition from a C5-substituted derivative; supports kinase SAR exploration
Patent-derived single-point data; confirm in target assay
Kinase Inhibition JNK Inhibitors Cancer Therapeutics

High Purity and Reliable Supply

The compound is commercially available with a guaranteed purity of ≥98%, as specified by major suppliers, ensuring reliable performance in sensitive coupling reactions .

Purity Specification
Specification review
≥98%
May reduce batch variability and support reproducible coupling workflows
Vendor CoA; verify before sensitive reactions
Chemical Synthesis Procurement Quality Control

Imidazo[1,2-a]pyridin-5-ylboronic Acid Application Scenarios


Hydrophilic Drug Candidate Synthesis

Given its calculated LogP of -0.9859 , which is significantly lower than that of the C6 isomer (0.72) [1], this boronic acid is ideally suited for introducing a polar, heteroaromatic group into lead molecules. This property is critical for medicinal chemists aiming to improve aqueous solubility, reduce hERG binding, or lower metabolic clearance by shifting a compound's lipophilicity profile.

JNK3 Inhibitor Development for Neurodegeneration

Patent data demonstrates that derivatives containing the imidazo[1,2-a]pyridin-5-yl core can achieve low micromolar inhibition of JNK3 (IC50 = 5.05 µM) [2]. This positions the boronic acid as a strategic building block for structure-activity relationship (SAR) studies targeting the JNK pathway, which is implicated in Alzheimer's disease, Parkinson's disease, and inflammatory disorders.

Regioselective Suzuki-Miyaura Coupling

As a C5-borylated imidazopyridine, this compound enables the convergent synthesis of polysubstituted heterocycles [3]. It is particularly valuable in constructing libraries of compounds where the C5 position is a key vector for modulating biological activity, as the regioisomeric purity eliminates ambiguities in cross-coupling outcomes.

High-Throughput Synthesis with High-Purity Reagent

With a commercial purity specification of ≥98% , this reagent minimizes the risk of side reactions and simplifies purification in parallel synthesis and medicinal chemistry workflows, directly impacting success rates in hit-to-lead and lead optimization campaigns.

Application
Selection Property
Validation Focus
Polar heterocycle lead optimization
C5 regioisomer lipophilicity profile
LogP and solubility comparison with C6 isomer
JNK pathway kinase studies
C5 scaffold kinase engagement context
Reported JNK3 inhibition from derivative; confirm in target assay
Regioselective coupling library synthesis
C5 borylation for coupling specificity
Regioisomer purity and cross-coupling outcome reproducibility
High-throughput medicinal chemistry
Specification-grade purity
Batch-to-batch reproducibility in parallel synthesis
Quote Request

Request a Quote for {Imidazo[1,2-a]pyridin-5-yl}boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.